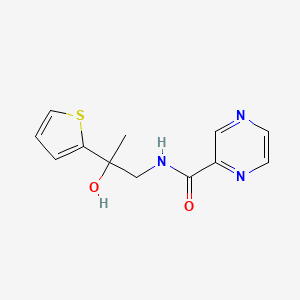

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It and its derivatives are essential in various fields, including medicinal chemistry, material science, and industrial chemistry . Pyrazine is another heterocyclic compound, which contains a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with one sulfur atom . Pyrazine, on the other hand, has a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can be used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications

Antimicrobial Properties

Thiophene derivatives have garnered attention due to their antimicrobial potential. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide may exhibit antibacterial and antifungal effects. Researchers have investigated its efficacy against various pathogens, including Bacillus subtilis , Escherichia coli , Pseudomonas vulgaris , and Staphylococcus aureus . Further studies could explore its mechanism of action and potential clinical applications.

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. These compounds protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide might exhibit corrosion-inhibiting properties, making it relevant for materials science and engineering .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers explore the electronic properties of compounds like N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide for potential use in flexible displays and electronic devices .

Pharmacological Applications

Thiophene-containing compounds often exhibit pharmacological properties. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide could be investigated for its potential as an anticancer, anti-inflammatory, antihypertensive, or anti-atherosclerotic agent. Understanding its interactions with biological targets is essential for drug development .

Fungicidal Activity

In the context of plant protection, researchers have explored the fungicidal activity of thiophene derivatives. N-(thiophen-2-yl) nicotinamide derivatives, structurally related to our compound, were designed and synthesized. These derivatives could potentially combat fungal diseases, such as cucumber downy mildew .

Crystallography and Structural Investigation

Crystallographic studies provide insights into molecular structures. Researchers can determine the crystal structure of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide using X-ray crystallography. Such investigations aid in understanding its three-dimensional arrangement and potential interactions with other molecules .

Future Directions

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-12(17,10-3-2-6-18-10)8-15-11(16)9-7-13-4-5-14-9/h2-7,17H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPMYOSUXKOESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC=CN=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)

![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561249.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2561253.png)

![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2561256.png)

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B2561257.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2561260.png)